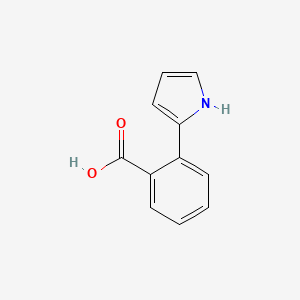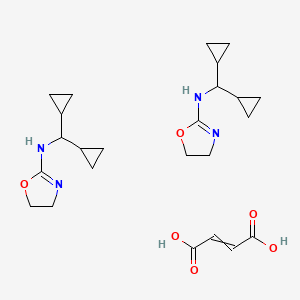![molecular formula C6H5BrN4 B12510629 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)
5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core with a bromine atom at the 5-position and an amino group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The compound is iodinated using N-iodosuccinimide (NIS) to form an intermediate.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to yield a key intermediate.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is used as a versatile building block for the synthesis of more complex heterocyclic compounds
Biology
Biologically, this compound has been studied for its potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound derivatives have shown promise in the treatment of diseases such as cancer and neurological disorders. These derivatives can inhibit specific kinases and receptors involved in disease pathways .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed in the synthesis of active ingredients for various applications.
Mechanism of Action
The mechanism of action of 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with molecular targets such as kinases and receptors. The compound can bind to the active sites of these proteins, inhibiting their activity and thereby modulating cellular pathways. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine and amino substituents, making it less reactive in certain chemical reactions.
5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
3-Amino-1H-pyrazolo[4,3-b]pyridine: Lacks the bromine substituent, which can influence its chemical properties and applications.
Uniqueness
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is unique due to the presence of both bromine and amino groups, which enhance its reactivity and potential for functionalization. This dual substitution pattern allows for a broader range of chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H5BrN4 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H3,8,10,11) |
InChI Key |
CFPPOKSEWZLWNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B12510557.png)


![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)
![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)



![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B12510632.png)



